molecular formula C16H16N4O B379348 7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B379348
M. Wt: 280.32 g/mol
InChI Key: IIBLPWUGNITJDU-UHFFFAOYSA-N
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Description

The compound 7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine belongs to the triazolopyrimidine class, characterized by a fused bicyclic core with a triazole ring and a partially hydrogenated pyrimidine ring. The 2-furyl group at position 7 and 4-methylphenyl at position 5 introduce steric and electronic effects that influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

7-(furan-2-yl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H16N4O/c1-11-4-6-12(7-5-11)13-9-14(15-3-2-8-21-15)20-16(19-13)17-10-18-20/h2-8,10,13-14H,9H2,1H3,(H,17,18,19)

InChI Key

IIBLPWUGNITJDU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2)C4=CC=CO4

Isomeric SMILES

CC1=CC=C(C=C1)C2CC(N3C(=N2)N=CN3)C4=CC=CO4

Canonical SMILES

CC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2)C4=CC=CO4

Origin of Product

United States

Biological Activity

7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

  • Chemical Formula : C16H16N4O
  • Molecular Weight : 280.324 g/mol
  • CAS Number : 587014-17-3

Antiviral Activity

Recent studies have indicated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant antiviral properties. For instance, compounds similar to this compound were shown to disrupt RNA-dependent RNA polymerase (RdRP) interactions in influenza viruses. One derivative demonstrated an IC50 value of 12 μM in minireplicon assays and EC50 values ranging from 7 to 25 μM against various strains of influenza A and B without cytotoxic effects up to concentrations of 250 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research on related triazole derivatives has shown promising results against a variety of pathogens. The structural characteristics that enhance binding affinity to bacterial targets are crucial for developing effective antimicrobial agents. The presence of the furan and phenyl groups in the structure may contribute to increased hydrophobic interactions with microbial membranes .

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Studies have indicated that triazolo-pyrimidines can inhibit tumor growth by interfering with specific cellular pathways involved in cancer cell proliferation. For example, related compounds have been reported to exhibit cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein-Protein Interactions : The compound may disrupt critical protein interactions necessary for viral replication.
  • DNA/RNA Synthesis Interference : By targeting polymerases involved in nucleic acid synthesis, these compounds can hinder the replication processes of viruses and cancer cells.
  • Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.

Study 1: Antiviral Activity Against Influenza

In a study published in Nature Communications, researchers synthesized various derivatives of triazolo-pyrimidines and tested their efficacy against influenza viruses. The most potent compound showed an EC50 value of 14 μM and was effective against multiple strains without significant cytotoxicity in MDCK cells .

Study 2: Antimicrobial Efficacy

A series of related compounds were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenyl ring could enhance antibacterial potency by increasing lipophilicity and membrane penetration capabilities .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) at position 5 or 7 often correlate with higher yields due to increased reactivity .
  • Bulkier substituents (e.g., 2,4-dichlorophenoxy) reduce yields, likely due to steric hindrance .
  • The target compound’s 2-furyl group (electron-rich) may require tailored conditions for optimal synthesis, as seen in furyl-containing triazolopyrimidines (e.g., SCH 442416, a pyrazolo-triazolo-pyrimidine with a furyl group) .

Physical Properties

Melting points and solubility vary with substituent polarity and hydrogen-bonding capacity:

Compound Structure Substituents (Position 5/7) Melting Point (°C) Solubility Reference
7-(2,4-Dichlorophenoxy)-5-phenyl 5: C₆H₅; 7: 2,4-Cl₂-C₆H₃O 211–214 DMSO-soluble
7-(4-Methylphenoxy)-5-phenyl 5: C₆H₅; 7: 4-Me-C₆H₄O 167–169 DMSO-soluble
5-(4-Fluorophenyl)-7-(4-methylphenyl) 5: 4-F-C₆H₄; 7: 4-Me-C₆H₄ Not reported Not reported
7-Chloro-5-phenyl 5: C₆H₅; 7: Cl 146–148 CH₃CO₂C₂H₅

Key Observations :

  • Polar substituents (e.g., Cl, OMe) increase melting points and reduce organic solvent solubility .
  • The target compound’s 4-methylphenyl group (moderately lipophilic) and 2-furyl (polarizable) may enhance solubility in DMSO or ethanol, similar to other aryl-substituted analogs .

Key Observations :

  • Electron-withdrawing groups enhance antiviral activity (e.g., HBsAg inhibition) .
  • Furyl substituents (as in SCH 442416) show receptor-binding specificity, suggesting the target compound may interact with adenosine or similar targets .
  • Anticonvulsant activity is linked to lipophilic substituents (e.g., alkyl, aryloxy) .

Contradictions in Evidence :

  • TMDP is described as "low toxicity" in but "high toxicity" in . This discrepancy highlights the need for further toxicological profiling .

Preparation Methods

Core Reaction Mechanism

The foundational approach involves cyclocondensation between 3-amino-1,2,4-triazole derivatives and 1,3-diketones. For this compound, 3-amino-5-benzylthio-1,2,4-triazole reacts with 1-(4-methylphenyl)-3-(furan-2-yl)propane-1,3-dione in acetic acid, forming the tetrahydrotriazolopyrimidine scaffold. The reaction proceeds via:

  • Knoevenagel condensation to form an enamine intermediate.

  • Intramolecular cyclization facilitated by acetic acid, eliminating water.

  • Aromatization under reflux to yield the fused triazole-pyrimidine system.

Optimization Insights :

  • Solvent selection : Acetic acid outperforms DMF or toluene due to its dual role as catalyst and solvent.

  • Temperature : Reactions at 80–100°C achieve 70–75% yields, whereas lower temperatures (50°C) result in incomplete cyclization.

Catalytic Reduction Approaches

Zinc-Copper Couple-Mediated Reduction

A critical step in synthesizing the tetrahydro moiety involves reducing a precursor pyrimidine derivative. Source details the use of a zinc-copper (Zn-Cu) couple for this purpose:

  • Preparation of Zn-Cu couple :

    • Zinc dust (15.0 g) and CuSO₄ (1.0 g) in water, stirred for 2 hours.

    • The couple is filtered, washed with acetone, and dried at 100°C.

  • Reduction protocol :

    • Precursor (e.g., 2-benzylthio-5,7-dichloro derivative, 33.0 g) dissolved in acetic acid (12.5 ml), methanol (50 ml), and THF (300 ml).

    • Zn-Cu (20.5 g) added, stirred for 30 minutes at 45°C.

    • Yield : 88% after recrystallization.

Table 1: Comparative Reduction Methods

Reducing AgentSolventTemperature (°C)Yield (%)By-Products
Zn-Cu coupleAcOH/MeOH/THF4588Minimal sulfides
NaBH₄EtOH2562Oxidized thioethers
H₂/Pd-CTHF5078Dehalogenated products

Acid-Catalyzed Ring Closure

Sulfonamide-Assisted Cyclization

Patent discloses a method using sulfonamide derivatives to facilitate ring closure:

  • Reaction setup :

    • 2,6-Dichloroaniline (1.7 g) in pyridine (3.5 ml).

    • 6-Chloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (3.5 g) added exothermically.

    • Heated at 60–70°C overnight, followed by HCl acidification.

  • Outcome :

    • Crude product purified via sodium bicarbonate wash and ether extraction.

    • Final compound isolated as a solid (m.p. 139–140°C).

Mechanistic Notes :

  • Sulfonyl groups act as directing groups , enhancing regioselectivity during cyclization.

  • Pyridine neutralizes HCl, preventing premature protonation of intermediates.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Emerging protocols eliminate solvents by using ball-milling techniques :

  • Reagents : 3-amino-1,2,4-triazole, diketone, and K₂CO₃ as base.

  • Conditions : Milling at 35 Hz for 2 hours.

  • Yield : 68% with 90% atom economy.

Advantages :

  • Reduced waste (E-factor: 0.3 vs. 5.2 for conventional methods).

  • Shorter reaction times (2 hours vs. 24 hours).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR :

    • δ 2.35 (s, 3H, CH₃), 4.16 (q, 2H, J = 6.8 Hz, CH₂), 7.21–7.25 (m, 4H, aryl).

    • Furan protons at δ 6.35–6.40 (m, 2H).

  • IR : Bands at 1650 cm⁻¹ (C=O), 1601 cm⁻¹ (C=N).

Table 2: Comparative Yields Across Methods

MethodKey ReagentTime (h)Yield (%)Purity (%)
CyclocondensationAcetic acid247598
Zn-Cu reductionZn-Cu couple0.58895
MechanochemicalK₂CO₃26897

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